Orthohydroxyatorvastatin

概要

説明

o-ヒドロキシアトルバスタチンは、コレステロール値を低下させ、心血管疾患を予防するために広く使用されているスタチン系薬剤であるアトルバスタチンの代謝産物です。 アトルバスタチンは、主にCYP3A4であるシトクロムP450酵素によって肝臓で代謝され、o-ヒドロキシアトルバスタチンとp-ヒドロキシアトルバスタチンの2つの活性代謝産物を生成します . これらの代謝産物は、コレステロール生合成に重要な役割を果たす酵素であるHMG-CoAレダクターゼを阻害することによって、アトルバスタチンの全体的な薬理作用に大きく貢献しています .

準備方法

合成経路と反応条件: o-ヒドロキシアトルバスタチンの合成には、アトルバスタチンの水酸化が含まれます。このプロセスは、通常、シトクロムP450酵素をin vitroまたはin vivoで使用して行われます。

工業生産方法: o-ヒドロキシアトルバスタチンの工業生産は、実験室合成と同様の原理に従いますが、より大規模に行われます。このプロセスには、水酸化反応を効率的に触媒できる遺伝子組み換え微生物または単離酵素を含むバイオリアクターの使用が含まれます。 生成物は、その後、クロマトグラフィー技術を使用して精製され、高純度のo-ヒドロキシアトルバスタチンが得られます .

化学反応の分析

反応の種類: o-ヒドロキシアトルバスタチンは、酸化、還元、置換を含むさまざまな化学反応を起こします。 これらの反応は、その代謝と体からの排泄に不可欠です .

一般的な試薬と条件:

酸化: o-ヒドロキシアトルバスタチンは、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、制御された条件下で酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。

生成される主な生成物: これらの反応から生成される主な生成物には、o-ヒドロキシアトルバスタチンのさまざまな酸化および還元誘導体が含まれ、これらはさらに代謝されて体から排泄されます .

4. 科学研究アプリケーション

o-ヒドロキシアトルバスタチンは、次のようないくつかの科学研究アプリケーションがあります。

科学的研究の応用

Model Compound for Hydroxylation Studies

Orthohydroxyatorvastatin serves as a model compound to explore hydroxylation reactions and their mechanisms. Researchers utilize it to understand the enzymatic processes involved in drug metabolism and the formation of hydroxylated metabolites, which can significantly impact pharmacological activity and toxicity profiles.

Chemical Reactivity

Studies have demonstrated that this compound possesses unique chemical reactivity indices that allow for insights into its antioxidant mechanisms. It can scavenge free radicals, contributing to its potential therapeutic effects in oxidative stress-related conditions .

Effects on Cellular Processes

Research indicates that this compound influences various cellular processes and metabolic pathways. For example, it has been shown to affect the secretion levels of inflammatory chemokines in human endothelial cells, which is crucial for understanding its role in cardiovascular health .

Cholesterol Metabolism and Cardiovascular Health

This compound is primarily studied for its role in cholesterol metabolism. Clinical studies have highlighted its efficacy in lowering cholesterol levels and improving lipid profiles in patients with dyslipidemia .

Drug Interaction Studies

Recent investigations into atorvastatin metabolites, including this compound, have revealed their differential effects on drug-metabolizing enzymes. This understanding is vital for predicting potential drug interactions and optimizing statin therapy in clinical settings .

Pharmaceutical Formulations

In the pharmaceutical industry, this compound is utilized in the development of new formulations and drug delivery systems. Its properties allow for enhanced bioavailability and targeted delivery of therapeutic agents, which can improve treatment outcomes.

Nanoparticle Development

There is ongoing research into incorporating this compound into nanoparticle systems for targeted drug delivery. These systems aim to enhance the therapeutic efficacy while minimizing side effects through controlled release mechanisms .

Clinical Efficacy in Hemodialysis Patients

A study focused on the precision and recovery of atorvastatin and this compound in plasma samples from hemodialysis patients demonstrated accurate measurement techniques essential for monitoring therapeutic levels in this vulnerable population .

Inflammation Modulation

Another study investigated the effects of atorvastatin on inflammatory chemokines in endothelial cells activated by interleukin-1β. The findings suggest that this compound may play a role in modulating inflammation, offering insights into its potential therapeutic applications beyond cholesterol management .

作用機序

o-ヒドロキシアトルバスタチンは、HMG-CoAをメバロン酸に変換する役割を果たす酵素であるHMG-CoAレダクターゼを阻害することによって効果を発揮します。これは、コレステロール生合成の重要なステップです . この酵素を阻害することによって、o-ヒドロキシアトルバスタチンは肝臓におけるコレステロールの産生を減らし、血液中の低密度リポタンパク質(LDL)コレステロールのレベルを低下させます . このメカニズムに関与する分子標的と経路には、o-ヒドロキシアトルバスタチンのHMG-CoAレダクターゼの活性部位への結合が含まれ、酵素がHMG-CoAをメバロン酸に変換するのを防ぎます .

類似化合物:

p-ヒドロキシアトルバスタチン: 同様の薬理作用を持つアトルバスタチンの別の活性代謝産物。

アトルバスタチンラクトン: アトルバスタチンのラクトン化によって形成される不活性代謝産物。

ロズバスタチン: 作用機序は似ていますが、代謝経路が異なる別のスタチン.

独自性: o-ヒドロキシアトルバスタチンは、オルト位での特異的な水酸化により、他の代謝産物やスタチンとは異なる薬物動態的および薬力学的特性を持っているため、独特です . そのフリーラジカルを捕捉し、LDLの酸化を阻害する能力は、さらにその治療の可能性を高めます .

類似化合物との比較

p-Hydroxyatorvastatin: Another active metabolite of atorvastatin with similar pharmacological activity.

Atorvastatin Lactone: An inactive metabolite formed by the lactonization of atorvastatin.

Rosuvastatin: A different statin with a similar mechanism of action but different metabolic pathways.

Uniqueness: o-Hydroxyatorvastatin is unique due to its specific hydroxylation at the ortho position, which contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites and statins . Its ability to scavenge free radicals and inhibit LDL oxidation further enhances its therapeutic potential .

生物活性

Orthohydroxyatorvastatin (OHA) is a significant active metabolite of atorvastatin, a widely used statin for managing cholesterol levels. Understanding the biological activity of OHA is crucial for optimizing its therapeutic effects and minimizing potential side effects. This article synthesizes current research findings, pharmacokinetic data, and relevant case studies to provide a comprehensive overview of OHA's biological activity.

Pharmacokinetics of this compound

Pharmacokinetic studies have demonstrated that OHA exhibits dose-proportionality and a lack of accumulation in the body after both single and multiple doses. In a study involving hypercholesterolemic hemodialysis patients, OHA's pharmacokinetic parameters were comparable to those observed in healthy volunteers, indicating consistent metabolic processing across different populations . The following table summarizes key pharmacokinetic parameters for OHA:

| Parameter | Value |

|---|---|

| Cmax | 68.8 ng/mL |

| Tmax | 3 hours |

| Half-life (t1/2) | 4.6 hours |

These results highlight OHA's effective absorption and elimination characteristics, which are essential for maintaining therapeutic efficacy.

OHA exerts its biological effects primarily through the inhibition of HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This action leads to a decrease in low-density lipoprotein (LDL) cholesterol levels in the bloodstream. Additionally, OHA has been shown to activate the pregnane X receptor (PXR), which plays a role in drug metabolism and transport .

Activation of Drug-Metabolizing Enzymes

Research indicates that OHA can induce cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of various drugs. This induction can lead to altered pharmacokinetics of co-administered medications, necessitating careful monitoring in clinical settings . The following table outlines the interaction of OHA with key drug-metabolizing enzymes:

Clinical Implications

The clinical implications of OHA's biological activity are significant. OHA not only aids in lipid-lowering but also has potential anti-inflammatory properties. Studies have shown that atorvastatin, including its metabolites like OHA, can reduce inflammatory markers in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .

Case Studies

- Asthma Management : A study involving asthmatic patients treated with atorvastatin (including OHA) demonstrated a reduction in sputum macrophage counts, indicating decreased inflammation . However, some trials reported no significant improvement in lung function, suggesting variability in response based on individual patient profiles.

- COPD Treatment : In patients with COPD, atorvastatin treatment resulted in lower neutrophil counts and improved quality of life metrics. This suggests that OHA may contribute to reducing respiratory inflammation and improving overall health outcomes .

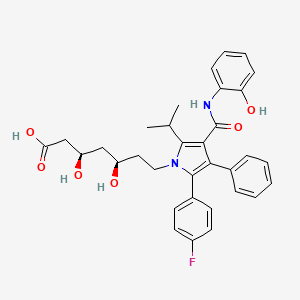

特性

IUPAC Name |

(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBPKFICAYVHHM-JWQCQUIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214217-86-4 | |

| Record name | Orthohydroxyatorvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ORTHOHYDROXYATORVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5267B75F6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the pharmacokinetic profile of orthohydroxyatorvastatin?

A2: Studies show that this compound exhibits favorable pharmacokinetic properties. In a study on cockatiels, after a single oral dose of atorvastatin, this compound reached its maximum plasma concentration (Cmax) of 68.8 ng/mL within 3 hours (tmax) and displayed a terminal half-life of 4.6 hours. [] In humans, population pharmacokinetic modeling revealed that the clearance of this compound, similar to atorvastatin, is influenced by body weight, aligning with observations in adults. []

Q2: Are there analytical methods available to specifically quantify this compound in biological samples?

A3: Yes, several analytical methods have been developed for accurate and sensitive quantification of this compound in biological samples like plasma. These methods typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [, ] Researchers have utilized techniques such as solid-phase extraction for sample preparation to isolate the analyte of interest. [] These methods enable the study of this compound's pharmacokinetic properties and its role in atorvastatin's overall therapeutic effect.

Q3: How does the structure of this compound compare to atorvastatin, and what is its molecular formula and weight?

A4: this compound is a metabolite of atorvastatin, meaning it is formed from atorvastatin within the body, primarily via cytochrome P450 enzymes, especially CYP3A4. While the provided research articles don't delve into the detailed structural comparison, this compound is characterized by the addition of a hydroxyl group (-OH) to the atorvastatin molecule. [] Although the articles don't explicitly state the molecular formula and weight of this compound, they mention the mass-to-charge ratio (m/z) used for its detection in mass spectrometry, indicating a molecular ion with m/z 575. [, ]

Q4: What is the significance of studying this compound alongside atorvastatin?

A5: As a major active metabolite of atorvastatin, understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for comprehending the overall therapeutic effect of atorvastatin. [, ] Studying this compound can provide valuable insights into potential drug-drug interactions, individual variability in response to atorvastatin treatment, and potential long-term effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。